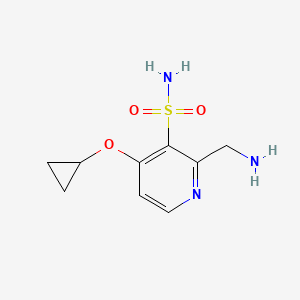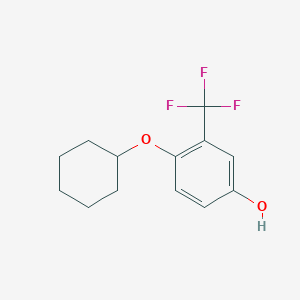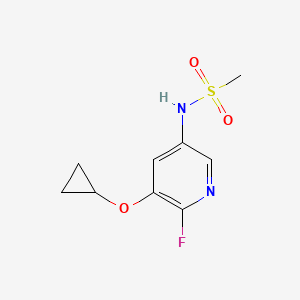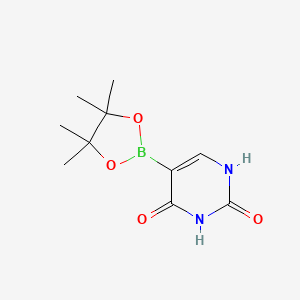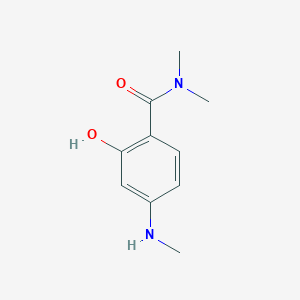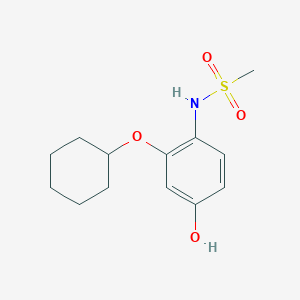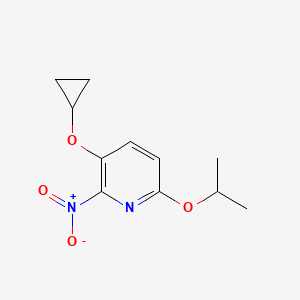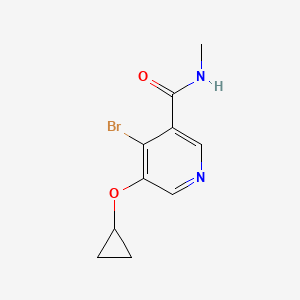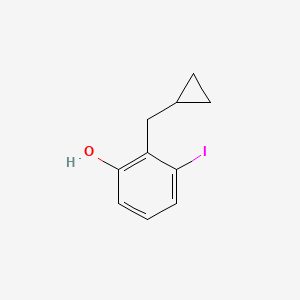
2-(Cyclopropylmethyl)-3-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-3-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an iodine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-3-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or through the use of cyclopropylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and reaction control. The cyclopropylmethyl group can be introduced using automated systems to handle reactive intermediates safely.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
- 2-(Cyclopropylmethyl)-4-iodophenol
- 2-(Cyclopropylmethyl)-3-bromophenol
- 2-(Cyclopropylmethyl)-3-chlorophenol
Comparison: 2-(Cyclopropylmethyl)-3-iodophenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-3-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2 |
Clave InChI |
VEWMRQXJSAWNII-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C=CC=C2I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


